

enzastaurin QTc prolongation monitoring cardiac safety

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Compound Focus: Enzastaurin

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FAQ: What is Enzastaurin's Cardiotoxicity Profile?

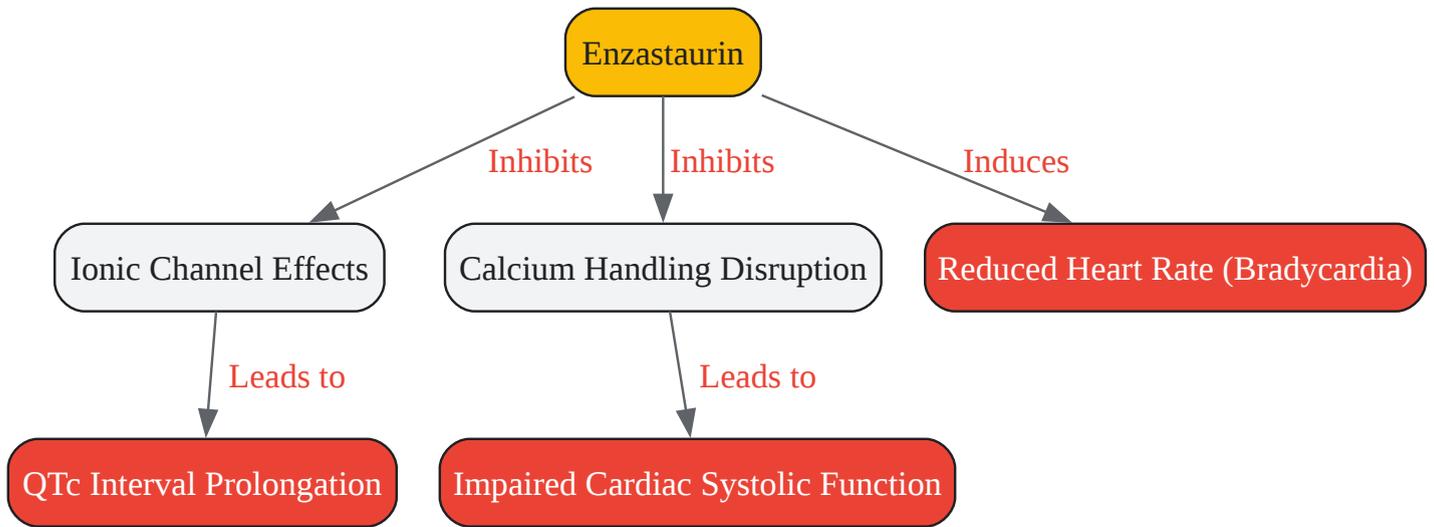
Enzastaurin is an investigational small molecule, serine/threonine kinase inhibitor. Its primary identified cardiotoxicity risk is **QTc interval prolongation** [1] [2] [3]. Research also indicates it can cause **negative chronotropic action** (reduces heart rate) and **negative inotropic responses** (impairs cardiac systolic function) [1] [3].

Mechanisms of Cardiotoxicity

The table below summarizes the key molecular mechanisms behind **enzastaurin's** cardiotoxic effects.

Mechanism	Biological Target	Functional Outcome
Inhibition of Repolarizing Potassium Currents [1] [3] • Rapid Delayed Rectifier (IKr) via hERG channel binding • Slow Delayed Rectifier (IKs) → Prolonged action potential duration (APD) → Prolonged QT interval Disruption of Intracellular Calcium Handling [1] • Ryanodine Receptor 2 (RyR2) phosphorylation → Reduced intracellular Ca ²⁺ transients → Impaired cardiac contractility (systolic function) Direct Chronotropic Effect [1] Not fully elucidated, but independent of the above ion channels → Reduced heart rate		

This sequence of cardiotoxic effects can be visualized in the pathway below:



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Quantitative Data on QTc Prolongation

A cross-study analysis of cancer patients provided quantitative data on the concentration-dependent effect of **enzastaurin** and its major metabolite on the QTc interval (corrected using Fridericia's formula, QTcF) [2].

Compound	Plasma Concentration (Cmax, nmol/L)	Predicted Mean Δ QTcF (ms)	90% Confidence Interval (ms)
Enzastaurin	3660	17.72	16.52 – 18.92
Metabolite (LSN326020)	1718	20.23	18.72 – 21.74

Recommendations for Cardiac Safety Monitoring

Based on the evidence, the following monitoring is recommended in both clinical and research settings [1] [3]:

- **Electrocardiogram (ECG) Monitoring:** Continuous or serial ECG monitoring is advised to track the QTc interval, especially at steady-state drug concentrations.
- **Cardiac Function Assessment:** Monitor overall cardiac systolic function, as **enzastaurin** can impair contractility independently of its effect on QT interval.

Experimental Protocols for Cardiotoxicity Assessment

For researchers investigating **enzastaurin**'s cardiotoxicity, the following methodologies from recent studies can serve as a guide.

Protocol 1: In Vitro Electrophysiology (hERG/IKr Assay)

This protocol assesses the drug's direct effect on the hERG channel, a primary mechanism for QT prolongation [1].

- **1. Cell System:** Use HEK 293 cells stably expressing wild-type or mutant (S636A, S631A, F656V) hERG channels.
- **2. Technique:** Whole-cell patch-clamp recording.
- **3. Procedure:**
 - Maintain cells in a standard bath solution.
 - Obtain whole-cell configuration and hold the cell at a specific potential.
 - Apply a voltage-step protocol to elicit IKr currents.
 - Apply **enzastaurin** in cumulative concentrations (e.g., 0.1, 1, 10 μM) and record the percentage inhibition of IKr tail current amplitude.
 - For state-dependency, apply the drug at different holding potentials.

Protocol 2: Ex Vivo Langendorff Perfused Heart

This protocol evaluates the integrated effect of the drug on the whole heart's electrical activity [1].

- **1. Preparation:** Isolate hearts from guinea pigs and perfuse retrograde via the aorta with oxygenated Krebs-Henseleit solution at constant pressure and temperature.
- **2. Measurement:** Insert an electrode into the ventricular cavity to record a monophasic action potential (MAP). Continuously record the ECG from the surface of the heart.
- **3. Intervention:** Perfuse the heart with increasing concentrations of **enzastaurin**.

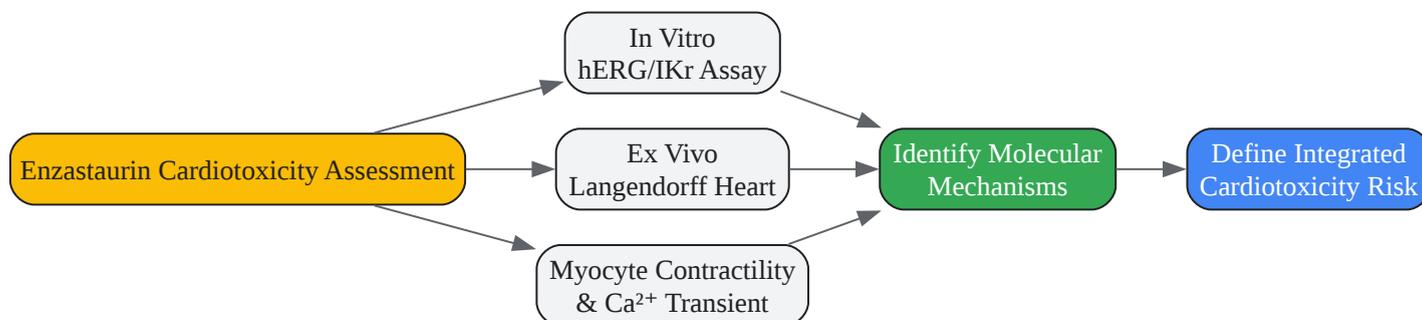
- **4. Data Analysis:** Measure and compare the QT interval and action potential duration (APD) at baseline and after each drug concentration.

Protocol 3: Intracellular Calcium Transient and Contractility

This protocol investigates the mechanism of impaired contractility [1].

- **1. Cell Isolation:** Use isolated adult guinea pig ventricular myocytes.
- **2. System:** Use the Ion-Optix MyoCam system.
- **3. Procedure:**
 - Stimulate the myocyte to contract and measure sarcomere shortening.
 - Simultaneously, load the cell with a fluorescent Ca^{2+} indicator (e.g., Fura-2 AM) to record the intracellular Ca^{2+} transient.
 - Expose the cell to **enzastaurin** and measure changes in the amplitude and kinetics of both sarcomere shortening and the Ca^{2+} transient.

The overall experimental workflow for a comprehensive risk assessment is as follows:



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